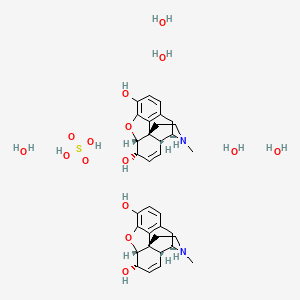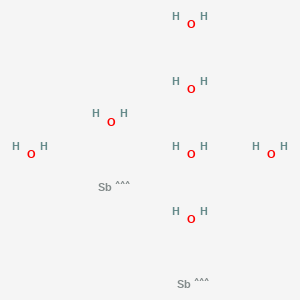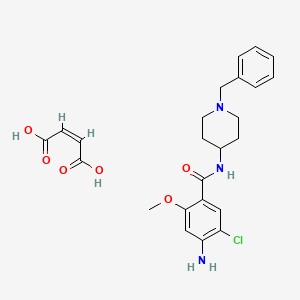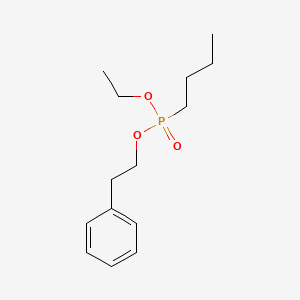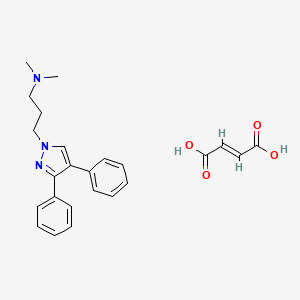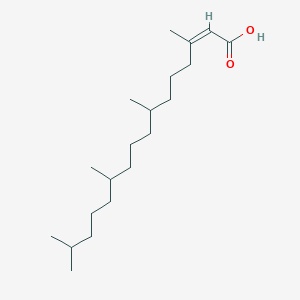
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is obtained through the consumption of dairy products, ruminant animal fats, and certain fish . Unlike most fatty acids, phytenic acid cannot be metabolized by β-oxidation. Instead, it undergoes α-oxidation in the peroxisome, where it is converted into pristanic acid .
Vorbereitungsmethoden
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid can be synthesized from phytol, a constituent of chlorophyll. The synthetic route involves the catalytic hydrogenation of phytol to dihydrophytol, followed by oxidation using chromic oxide . The reaction conditions include hydrogenation at room temperature with a platinic oxide catalyst and subsequent oxidation in glacial acetic acid . Industrial production methods typically follow similar routes, ensuring high yields and purity.
Analyse Chemischer Reaktionen
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid undergoes several types of chemical reactions:
Oxidation: In the peroxisome, phytenic acid is converted to pristanic acid through α-oxidation.
Reduction: The reduction of phytenic acid can be achieved using hydrogenation techniques.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen, platinic oxide, and chromic oxide . The major products formed from these reactions are pristanic acid and other medium-chain fatty acids .
Wissenschaftliche Forschungsanwendungen
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of phytenic acid involves its metabolism through α-oxidation in the peroxisome . This process converts phytenic acid into pristanic acid, which can then undergo β-oxidation to form medium-chain fatty acids . (Z)-3,7,11,15-tetramethylhexadec-2-enoic acid and its metabolites also bind to and activate transcription factors such as PPAR-alpha and retinoid X receptor, influencing lipid metabolism and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid is similar to other branched-chain fatty acids, such as pristanic acid and 4,8,12-trimethyltridecanoic acid . its unique metabolic pathway through α-oxidation distinguishes it from other fatty acids that primarily undergo β-oxidation . This uniqueness makes phytenic acid particularly significant in the study of metabolic disorders and lipid metabolism.
Eigenschaften
CAS-Nummer |
3653-46-1 |
|---|---|
Molekularformel |
C20H38O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22)/b19-15- |
InChI-Schlüssel |
WDWBNNBRPVEEOD-CYVLTUHYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
Isomerische SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C\C(=O)O)/C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
Synonyme |
3,7,11,15-tetramethylhexadec-2-enoic acid phytenic acid phytenic acid, (R-(R*,R*-(E)))-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


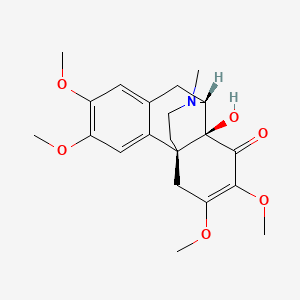
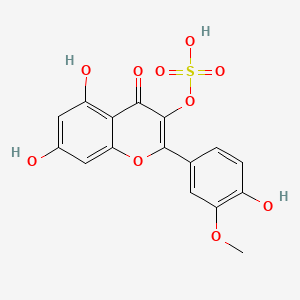

![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B1233491.png)

![[(E)-1-[5-(2-methylpropoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea](/img/structure/B1233498.png)
![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)
